Cas no 85093-85-2 (2-chloro-3-propylpyrazine)

2-chloro-3-propylpyrazine 化学的及び物理的性質
名前と識別子
-
- PYRAZINE, 2-CHLORO-3-PROPYL-
- 2-chloro-3-propylpyrazine
- 3-chloro-2-propyl-pyrazine
- EN300-307239
- Z1504680268
- SCHEMBL5114086
- G42420
- AKOS026731066
- 85093-85-2
- 855-161-7
- QWXNQYXBZDNOSP-UHFFFAOYSA-N
-
- MDL: MFCD22396806
- インチ: InChI=1S/C7H9ClN2/c1-2-3-6-7(8)10-5-4-9-6/h4-5H,2-3H2,1H3
- InChIKey: QWXNQYXBZDNOSP-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 156.0454260g/mol
- どういたいしつりょう: 156.0454260g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 97.6
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 25.8Ų
2-chloro-3-propylpyrazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-307239-0.5g |
2-chloro-3-propylpyrazine |
85093-85-2 | 95% | 0.5g |
$331.0 | 2023-09-05 | |
A2B Chem LLC | AW01631-100mg |
2-Chloro-3-propylpyrazine |
85093-85-2 | 95% | 100mg |
$166.00 | 2024-04-19 | |
1PlusChem | 1P01B7EN-2.5g |
2-chloro-3-propylpyrazine |
85093-85-2 | 95% | 2.5g |
$999.00 | 2025-03-19 | |
A2B Chem LLC | AW01631-5g |
2-Chloro-3-propylpyrazine |
85093-85-2 | 95% | 5g |
$1383.00 | 2024-04-19 | |
1PlusChem | 1P01B7EN-10g |
2-chloro-3-propylpyrazine |
85093-85-2 | 95% | 10g |
$2411.00 | 2024-04-21 | |
A2B Chem LLC | AW01631-250mg |
2-Chloro-3-propylpyrazine |
85093-85-2 | 95% | 250mg |
$223.00 | 2024-04-19 | |
A2B Chem LLC | AW01631-10g |
2-Chloro-3-propylpyrazine |
85093-85-2 | 95% | 10g |
$2035.00 | 2024-04-19 | |
Enamine | EN300-307239-2.5g |
2-chloro-3-propylpyrazine |
85093-85-2 | 95% | 2.5g |
$867.0 | 2023-09-05 | |
Enamine | EN300-307239-0.05g |
2-chloro-3-propylpyrazine |
85093-85-2 | 95% | 0.05g |
$84.0 | 2023-09-05 | |
Ambeed | A864316-1g |
2-Chloro-3-propylpyrazine |
85093-85-2 | 95% | 1g |
$433.0 | 2024-04-17 |
2-chloro-3-propylpyrazine 関連文献
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Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
-
Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
2-chloro-3-propylpyrazineに関する追加情報
Professional Introduction to 2-chloro-3-propylpyrazine (CAS No. 85093-85-2)
2-chloro-3-propylpyrazine, with the chemical formula C₇H₈ClN₂, is a significant compound in the field of pharmaceutical and agrochemical research. Its unique structural properties make it a valuable intermediate in synthesizing various biologically active molecules. This introduction provides an in-depth exploration of its chemical characteristics, synthetic pathways, and emerging applications, particularly in medicinal chemistry.
The molecular structure of 2-chloro-3-propylpyrazine consists of a pyrazine core substituted with a chlorine atom at the 2-position and a propyl group at the 3-position. This arrangement imparts distinct reactivity, enabling its use as a versatile building block in organic synthesis. The chlorine atom serves as a good leaving group, facilitating nucleophilic substitution reactions, while the propyl chain introduces steric and electronic influences that can modulate the biological activity of derived compounds.
In recent years, 2-chloro-3-propylpyrazine has garnered attention for its role in developing novel therapeutic agents. Pyrazine derivatives are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers have leveraged the reactivity of this compound to create structurally diverse analogs with enhanced pharmacological profiles. For instance, studies have demonstrated its utility in generating pyrazine-based kinase inhibitors, which are crucial in targeting cancer-related signaling pathways.
One of the most compelling aspects of 2-chloro-3-propylpyrazine is its adaptability in synthetic chemistry. The presence of both chloro and propyl substituents allows for multiple functionalization strategies, enabling chemists to tailor the molecule for specific applications. Recent advances in transition metal-catalyzed cross-coupling reactions have further expanded its synthetic utility. For example, palladium-catalyzed reactions with aryl halides or organometallic reagents have been employed to introduce additional aryl or alkynyl groups, expanding the compound's structural diversity.
The agrochemical sector has also benefited from the use of 2-chloro-3-propylpyrazine as a precursor in developing novel pesticides and herbicides. Its structural motif is reminiscent of several commercially successful agrochemicals that exhibit potent activity against plant pathogens and pests. By modifying its core structure, researchers have been able to generate compounds with improved efficacy and environmental safety profiles. This underscores the compound's importance not only in pharmaceuticals but also in sustainable agriculture.
From a computational chemistry perspective, 2-chloro-3-propylpyrazine has been extensively studied to understand its electronic properties and interaction with biological targets. Molecular modeling studies have revealed insights into how subtle changes in its structure can influence binding affinity and selectivity. These findings are particularly relevant for drug design, where optimizing interactions with biological macromolecules is critical for achieving desired therapeutic outcomes.
The industrial production of 2-chloro-3-propylpyrazine typically involves multi-step synthetic routes starting from readily available pyrazine derivatives. Advances in catalytic processes have enabled more efficient and environmentally friendly methods for its synthesis. For example, biocatalytic approaches have been explored as alternatives to traditional chemical synthesis, offering reduced waste generation and lower energy consumption.
Future research directions for 2-chloro-3-propylpyrazine include exploring its potential in medicinal chemistry beyond kinase inhibition. There is growing interest in using it as a scaffold for developing drugs targeting neurological disorders such as Alzheimer's disease and Parkinson's disease. The pyrazine core's ability to interact with aromatic residues in protein targets makes it an attractive candidate for designing small-molecule modulators.
In conclusion, 2-chloro-3-propylpyrazine (CAS No. 85093-85-2) is a multifaceted compound with significant applications across pharmaceuticals and agrochemicals. Its unique structural features enable diverse synthetic modifications, making it a valuable tool for drug discovery and crop protection strategies. As research continues to uncover new biological activities and synthetic methodologies, this compound is poised to remain at the forefront of chemical innovation.
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